

Check Availability & Pricing

# Ulipristal Acetate: A Technical Guide to its Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Ulipristal Acetate** (UPA) is a synthetic steroid that acts as a selective progesterone receptor modulator (SPRM).[1] It is primarily utilized for emergency contraception and the management of uterine fibroids.[2][3] This technical guide provides an in-depth examination of the molecular structure, physicochemical properties, and mechanism of action of **Ulipristal Acetate**. It includes detailed experimental protocols for its characterization and summarizes key quantitative data in a structured format for ease of reference.

# Molecular Structure and Physicochemical Properties

**Ulipristal Acetate**, chemically known as [(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate, is a derivative of 19-norprogesterone.[3][4] [5] Its structure is characterized by a 4,9-diene steroid backbone with a distinctive aminophenyl substitution at the 11β position, which is crucial for its activity.

Table 1: Chemical Identifiers and Molecular Properties of Ulipristal Acetate



| Property          | Value                                                                                                                                                  | Reference |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | [(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | [3]       |
| Synonyms          | CDB-2914, Ella, EllaOne,<br>Esmya                                                                                                                      | [3][5]    |
| CAS Number        | 126784-99-4                                                                                                                                            | [3]       |
| Molecular Formula | С30Н37NО4                                                                                                                                              | [5][6]    |
| Molecular Weight  | 475.6 g/mol                                                                                                                                            | [5][6]    |

Table 2: Physicochemical and Pharmacokinetic Properties of Ulipristal Acetate



| Property                         | Value                                                                       | Reference |
|----------------------------------|-----------------------------------------------------------------------------|-----------|
| рКа                              | 5.49 ± 0.24 (Predicted)                                                     | [1]       |
| Melting Point                    | 184.0 to 188.0 °C                                                           |           |
| Solubility                       | Soluble in Chloroform, Ethyl<br>Acetate, Methanol. DMSO: up<br>to 95 mg/mL. | [1][7]    |
| Bioavailability                  | Nearly 100%                                                                 | [3]       |
| Protein Binding                  | 97–99.5%                                                                    | [3][8]    |
| Metabolism                       | Primarily hepatic, via<br>Cytochrome P450 (CYP3A4)                          | [3][9]    |
| Elimination Half-life            | ~32 hours                                                                   | [3][8]    |
| Peak Plasma Concentration (Cmax) | 176 ± 89 ng/mL (single 30 mg<br>dose)                                       | [10][11]  |
| Time to Peak (Tmax)              | ~1 hour (fasting state)                                                     | [10][11]  |
| Excretion                        | ~90% in feces                                                               | [3]       |

# **Mechanism of Action**

**Ulipristal Acetate**'s primary pharmacological effect is mediated through its high-affinity binding to the progesterone receptor (PR), where it exhibits mixed agonist and antagonist activities depending on the target tissue and hormonal environment.[2][9] This selective modulation is the cornerstone of its therapeutic applications.

## **Emergency Contraception: Ovulation Inhibition**

When used for emergency contraception, UPA's principal mechanism is the inhibition or delay of ovulation.[12][13] Progesterone, acting through the PR, is essential for the luteinizing hormone (LH) surge that triggers follicular rupture and ovulation.[8] UPA, by binding to the PR in the hypothalamus and pituitary, can block this natural progesterone action.[13] This prevents or postpones the LH surge, thereby delaying follicular rupture.[13] Notably, UPA remains



effective even when administered shortly before the LH surge has begun, a period when other hormonal contraceptives like levonorgestrel are no longer effective.[8]

#### **Endometrial Effects**

UPA also has direct effects on the endometrium, altering the uterine lining to make it less receptive to implantation.[2] However, most studies conclude that the low dose of UPA used for emergency contraception has no significant effect on embryo attachment, with ovulation inhibition being the primary mechanism.[8]

#### **Uterine Fibroids**

In the treatment of uterine fibroids, which are progesterone-dependent benign tumors, UPA's antagonistic effects on the PR in fibroid tissue are key.[2] It inhibits cell proliferation and induces apoptosis (programmed cell death) in the fibroid cells, leading to a reduction in their size and associated symptoms like heavy bleeding.[2][14]

## **Receptor Cross-Reactivity**

**Ulipristal Acetate** also binds to glucocorticoid and androgen receptors, but with a much lower affinity than for the progesterone receptor.[4][15] Significant anti-glucocorticoid and anti-androgen activities are observed only at doses approximately 50 times higher than those required for its anti-progestin effects, highlighting its selectivity for the PR.[4][8]





Click to download full resolution via product page

Caption: UPA's primary mechanism for ovulation inhibition.

# **Experimental Protocols**

The following protocols are representative of standard methodologies used to characterize the activity and properties of **Ulipristal Acetate**.

# **Cell Viability Assay (MTT Assay)**

This protocol outlines a method to determine the cytotoxic effect of UPA on a relevant cell line (e.g., uterine fibroid cells or endometrial cells).

- Materials:
  - Target cell line (e.g., Ishikawa endometrial adenocarcinoma cells)
  - Complete cell culture medium (e.g., DMEM with 10% FBS)
  - Ulipristal Acetate stock solution (in DMSO)
  - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution



- DMSO (Dimethyl sulfoxide)
- 96-well microplates
- Microplate reader
- Procedure:
  - Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.[16]
  - Compound Treatment: Prepare serial dilutions of UPA in the complete culture medium.
    Replace the existing medium with 100 μL of the medium containing different concentrations of UPA. Include a vehicle control (medium with DMSO at the same concentration as the highest UPA dose).[16]
  - Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO<sub>2</sub> incubator.[16]
  - MTT Addition: Add 20 μL of MTT solution to each well and incubate for 3-4 hours at 37°C.
    Viable cells will metabolize the MTT into purple formazan crystals.[16]
  - $\circ$  Formazan Solubilization: Carefully remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.[16]
  - Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[16]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the UPA concentration to determine the IC50 (half-maximal inhibitory concentration) value.[16]

## Quantification in Human Plasma by LC-MS/MS

This protocol describes a method for quantifying UPA in human plasma, essential for pharmacokinetic studies.

Materials:



- Human plasma samples
- Ulipristal Acetate analytical standard and deuterated internal standard (IS), e.g.,
  ulipristal acetate-d3
- Methanol (for protein precipitation)
- LC-MS/MS system (e.g., equipped with a C18 column and a triple quadrupole mass spectrometer)
- ACE Excel 3 C18-PFP column or equivalent[17]

#### Procedure:

- Sample Preparation: To a 50 μL aliquot of plasma, add the internal standard. Precipitate plasma proteins by adding methanol. Vortex and centrifuge to pellet the proteins.[17]
- Chromatography: Inject the supernatant onto the LC-MS/MS system. Use a gradient elution program with appropriate mobile phases (e.g., water with formic acid and acetonitrile).[17]
- Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-toproduct ion transitions for UPA (e.g., m/z 476.2 → 134.1) and the IS (e.g., m/z 479.3 → 416.2).[17]
- Data Analysis: Construct a calibration curve using standards of known concentrations.
  Quantify UPA in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The method should be validated for linearity, accuracy, precision, and stability.[17]





Click to download full resolution via product page

**Caption:** General workflow for UPA quantification in plasma.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Ulipristal Acetate CAS#: 126784-99-4 [m.chemicalbook.com]
- 2. What is the mechanism of Ulipristal Acetate? [synapse.patsnap.com]
- 3. Ulipristal acetate Wikipedia [en.wikipedia.org]
- 4. Ulipristal Acetate (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ulipristal Acetate | C30H37NO4 | CID 130904 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ulipristal acetate(CDB2914) | C30H37NO4 | CID 9826231 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Frontiers | Mechanism of Action of Ulipristal Acetate for Emergency Contraception: A Systematic Review [frontiersin.org]
- 9. nbinno.com [nbinno.com]
- 10. extranet.who.int [extranet.who.int]
- 11. Ulipristal acetate, a progesterone receptor modulator for emergency contraception PMC [pmc.ncbi.nlm.nih.gov]
- 12. rep.bioscientifica.com [rep.bioscientifica.com]
- 13. ctcsrh.org [ctcsrh.org]
- 14. Ulipristal acetate, a selective progesterone receptor modulator, induces cell death via inhibition of STAT3/CCL2 signaling pathway in uterine sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Selective Progesterone Receptor Modulator Ulipristal Acetate Inhibits the Activity of the Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects PubMed







[pubmed.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Ulipristal Acetate: A Technical Guide to its Molecular Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683392#molecular-structure-and-properties-of-ulipristal-acetate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com